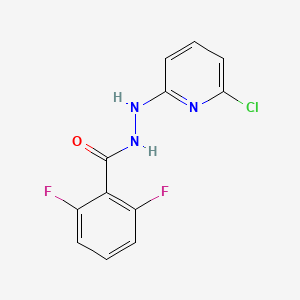

N'-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

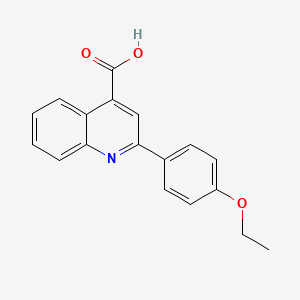

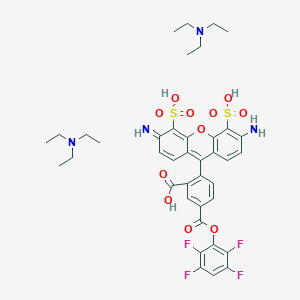

“N’-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide” is a complex organic compound. The name suggests it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a chlorine atom and a carbohydrazide group. The carbohydrazide group is attached to a benzene ring, which is substituted with two fluorine atoms .

Scientific Research Applications

Coordination Chemistry and Properties

Pyridine derivatives are extensively studied for their complexation behavior and coordination chemistry. The fascinating variability in the chemistry and properties of pyridine-linked compounds, including their ability to form complexes with metals, offers insights into their potential applications in catalysis, molecular recognition, and materials science. Such compounds exhibit diverse spectroscopic properties, magnetic behaviors, and biological activities, highlighting their significance in developing new materials and biological agents (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Medicinal Applications

The versatility of pyridine N-oxide derivatives in organic synthesis underscores their potential in drug development and catalysis. These derivatives serve as key intermediates in synthesizing complex molecules with medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The exploration of heterocyclic N-oxide motifs in drug development showcases the potential of pyridine derivatives in creating novel therapeutic agents (Li et al., 2019).

Environmental Safety and Analytical Methods

In the context of environmental safety, the study of fluorinated alternatives to persistent organic pollutants highlights the relevance of pyridine derivatives in assessing the environmental impact and toxicity of new compounds. The review of novel fluorinated alternatives indicates the need for comprehensive toxicological studies to evaluate their safety compared to legacy compounds, reflecting the broader environmental implications of introducing new pyridine-based compounds (Wang et al., 2019).

Mechanism of Action

properties

IUPAC Name |

N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2N3O/c13-9-5-2-6-10(16-9)17-18-12(19)11-7(14)3-1-4-8(11)15/h1-6H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZFGZSUNIDJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC(=CC=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324463 |

Source

|

| Record name | N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide | |

CAS RN |

400085-86-1 |

Source

|

| Record name | N'-(6-chloropyridin-2-yl)-2,6-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2810868.png)

![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)

![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)